myricetin 7-O-beta-D-glucopyranoside

Beschreibung

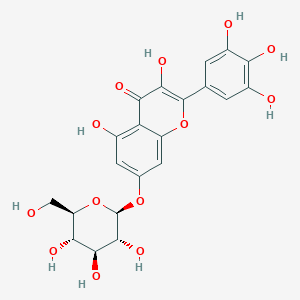

Eigenschaften

Molekularformel |

C21H20O13 |

|---|---|

Molekulargewicht |

480.4 g/mol |

IUPAC-Name |

3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(27)17(29)19(31)21(34-12)32-7-3-8(23)13-11(4-7)33-20(18(30)16(13)28)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,19,21-27,29-31H,5H2/t12-,15-,17+,19-,21-/m1/s1 |

InChI-Schlüssel |

VYUFSOYMUGOSGK-GFOOFYSOSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

A Technical Guide to Myricetin 7-O-beta-D-glucopyranoside: Natural Sources, Biosynthesis, and Therapeutic Potential

Abstract

Myricetin 7-O-beta-D-glucopyranoside, a naturally occurring flavonoid glycoside, represents a molecule of significant interest to the pharmaceutical and nutraceutical industries. As a glycosylated form of the potent antioxidant myricetin, its unique physicochemical properties may offer advantages in terms of bioavailability and stability. This technical guide provides an in-depth exploration of the natural plant sources of myricetin 7-O-beta-D-glucopyranoside, the enzymatic basis of its biosynthesis, and a comprehensive overview of its known and potential biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction: The Significance of Myricetin and its Glycosides

Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) is a well-documented flavonol with a broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects[1][2][3][4]. It is widely distributed in the plant kingdom, found in various fruits, vegetables, teas, and medicinal herbs[5]. In nature, myricetin predominantly exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to a sugar moiety[5].

Glycosylation significantly alters the physicochemical properties of flavonoids, influencing their solubility, stability, and bioavailability. The attachment of a glucose molecule at the 7-hydroxyl position to form myricetin 7-O-beta-D-glucopyranoside is a key structural modification that warrants detailed investigation. Understanding the natural sources and biosynthesis of this specific glycoside is paramount for its sustainable procurement and potential therapeutic development.

Natural Plant Sources of Myricetin 7-O-beta-D-glucopyranoside

While myricetin is abundant, the specific distribution of its 7-O-beta-D-glucopyranoside is less extensively documented. However, phytochemical investigations of several plant families suggest promising sources.

Key Plant Families and Genera

-

Limnanthaceae: The genus Limnanthes (meadowfoam) is a notable source of myricetin glycosides. Specifically, Limnanthes douglasii has been reported to contain myricetin 3-rutinoside-7-glucoside, indicating the presence of the necessary enzymatic machinery for 7-O-glucosylation. Further investigation into other Limnanthes species for the direct presence of myricetin 7-O-beta-D-glucopyranoside is warranted.

-

Ericaceae: The Rhododendron genus is rich in a variety of flavonoids, including myricetin and its glycosides[6][7][8]. While many studies focus on 3-O-glycosides, the presence of diverse glycosylation patterns within this genus makes it a strong candidate for containing the 7-O-glucoside.

-

Myricaceae: The family Myricaceae, particularly the genus Myrica (e.g., Myrica rubra, Chinese bayberry), is a well-known source of myricetin and myricitrin (myricetin-3-O-rhamnoside)[9][10][11][12]. The extensive modification of myricetin in these plants suggests that a comprehensive phytochemical analysis could reveal the presence of myricetin 7-O-beta-D-glucopyranoside.

-

Other Potential Sources: Plant families such as Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae are known to be rich in myricetin and could potentially harbor the 7-O-glucoside derivative[4].

Table 1: Potential Plant Sources of Myricetin 7-O-beta-D-glucopyranoside

| Family | Genus | Species | Reported Myricetin Glycosides |

| Limnanthaceae | Limnanthes | douglasii | Myricetin 3-rutinoside-7-glucoside |

| Ericaceae | Rhododendron | Various | Myricetin glycosides (unspecified)[6][7][8] |

| Myricaceae | Myrica | rubra | Myricitrin (myricetin-3-O-rhamnoside)[9][10][11][12] |

| Polygonaceae | Polygonum | Various | Myricetin and its glycosides |

| Primulaceae | Primula | Various | Myricetin and its glycosides |

Biosynthesis of Myricetin 7-O-beta-D-glucopyranoside: The Role of UDP-Glycosyltransferases

The formation of myricetin 7-O-beta-D-glucopyranoside is a result of the flavonoid biosynthetic pathway, a well-characterized sequence of enzymatic reactions in plants. The final step in the formation of this glycoside is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs).

The Flavonoid Biosynthetic Pathway

The core myricetin aglycone is synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce a chalcone, which is then isomerized to a flavanone. Subsequent hydroxylations and the introduction of a double bond in the C-ring lead to the formation of dihydroflavonols and then flavonols, including myricetin.

Diagram 1: Simplified Flavonoid Biosynthetic Pathway Leading to Myricetin

Caption: Simplified overview of the flavonoid biosynthetic pathway leading to the myricetin aglycone.

Glycosylation: The Final Modification

Once the myricetin aglycone is formed, it can undergo glycosylation at various hydroxyl positions. The biosynthesis of myricetin 7-O-beta-D-glucopyranoside is catalyzed by a UDP-glucose:flavonoid 7-O-glucosyltransferase (UF7GT). This enzyme facilitates the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the 7-hydroxyl group of myricetin.

The regiospecificity of UGTs is a critical determinant of the final flavonoid glycoside profile of a plant. The presence and activity of a UF7GT specific for myricetin are the primary reasons why certain plants accumulate myricetin 7-O-beta-D-glucopyranoside. Research in citrus and tea plants has identified specific UGTs responsible for the 7-O-glucosylation of flavonoids, providing a molecular basis for this modification[13][14][15].

Diagram 2: Enzymatic Formation of Myricetin 7-O-beta-D-glucopyranoside

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. myrica rubra leaf/stem extract [thegoodscentscompany.com]

- 11. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction of Myricetin from <i>Myrica rubra</i> Leaves and Its Antioxidant Activity [aeeisp.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Flavanone Glycoside Biosynthesis in Citrus: Chalcone Synthase, UDP-Glucose:Flavanone-7-O-Glucosyl-Transferase and -Rhamnosyl-Transferase Activities in Cell-Free Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Myricetin 7-O-beta-D-glucopyranoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myricetin, a hexahydroxylated flavonol, and its glycosidic derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential neuroprotective properties.[1][2][3][4] Myricetin 7-O-beta-D-glucopyranoside, a common glycosylated form, exhibits modified solubility and bioavailability, making its biosynthetic pathway a critical area of study for metabolic engineering and drug discovery. This guide provides an in-depth exploration of the intricate biochemical cascade responsible for its synthesis in plants, from foundational phenylpropanoid metabolism to the specific enzymatic steps that define its final structure. We will dissect the core biosynthetic pathway, its complex regulatory networks, and present validated experimental methodologies for its investigation.

Part 1: The Foundational Phenylpropanoid and Flavonoid Pathways

The journey to myricetin 7-O-beta-D-glucopyranoside begins with the general phenylpropanoid pathway, a metabolic route central to the synthesis of thousands of plant secondary metabolites.[5] The entire process is initiated from the aromatic amino acid L-phenylalanine.

-

Initiation from L-Phenylalanine: The pathway is triggered by the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) , a rate-limiting enzyme, to produce cinnamic acid.[5][6]

-

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to form p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA.[7] This molecule stands at a crucial metabolic crossroads, serving as a precursor for both flavonoids and lignins.

-

Formation of the Flavonoid Scaffold: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) .[5][6] CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This C15 intermediate possesses the characteristic C6-C3-C6 backbone of all flavonoids.

-

Cyclization to a Flavanone: The unstable chalcone is rapidly isomerized by Chalcone Isomerase (CHI) into the flavanone naringenin, a key intermediate from which most flavonoid classes, including flavonols, are derived.[8]

Part 2: Synthesis of the Myricetin Aglycone: A Multi-Step Hydroxylation Cascade

The conversion of naringenin to the myricetin aglycone is the core of the pathway, defined by a series of hydroxylation and oxidation reactions that build the final flavonol structure.

The central precursor, naringenin, is first converted into a dihydroflavonol by Flavanone 3-Hydroxylase (F3H) , yielding dihydrokaempferol (DHK).[7] DHK serves as the primary substrate for B-ring modification. The biosynthesis of myricetin is critically dependent on the sequential or combined action of two cytochrome P450 enzymes: Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H) .[7][9]

-

Path to Quercetin: F3'H introduces a hydroxyl group at the 3' position of the B-ring, converting DHK into dihydroquercetin (DHQ).

-

The Key Step to Myricetin: F3'5'H is the pivotal enzyme that defines the flux towards myricetin. It catalyzes the addition of hydroxyl groups at both the 3' and 5' positions. It can convert DHK to dihydromyricetin (DHM) or, more commonly, DHQ to DHM.[7][10]

Finally, the dihydroflavonol intermediate, dihydromyricetin (DHM), is oxidized by Flavonol Synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase, to create a double bond in the C-ring, yielding the flavonol myricetin.[9][10]

Caption: Biosynthetic pathway of myricetin 7-O-beta-D-glucopyranoside.

Part 3: The Terminal Glycosylation Step

The biological activity, solubility, and subcellular localization of flavonoids are profoundly influenced by glycosylation. The formation of myricetin 7-O-beta-D-glucopyranoside is catalyzed by a specific class of enzymes known as UDP-dependent Glycosyltransferases (UGTs) .[11][12][13]

This terminal reaction involves the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group at the 7th position of the myricetin A-ring. The specific enzyme responsible is a Flavonoid 7-O-glucosyltransferase (F7GT) .

Reaction: Myricetin + UDP-glucose → Myricetin 7-O-beta-D-glucopyranoside + UDP

While many UGTs exhibit specificity for the 3-O position of flavonols, dedicated 7-O-glucosyltransferases have been identified in numerous plant species.[14][15] These enzymes play a crucial role in determining the final profile of flavonoid glycosides within a plant tissue.

Part 4: Regulatory Networks Controlling Biosynthesis

The production of myricetin glycosides is not constitutive but is tightly regulated by a sophisticated network of transcription factors and environmental cues. This ensures that these energy-intensive compounds are produced in the right place, at the right time, and in the right amount.

Transcriptional Regulation: The primary mode of regulation is at the transcriptional level, governed by the interplay of several families of transcription factors. The most well-characterized is the MBW complex , comprising proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat families.[6][16][17][18] This complex binds to specific cis-regulatory elements in the promoters of the flavonoid biosynthetic genes (e.g., CHS, F3'5'H, FLS, UGTs) to coordinately activate their expression.[6][19] Specific MYB transcription factors are known to act as either activators or repressors, providing a nuanced control system.[6]

Environmental and Hormonal Influence: The expression of these regulatory transcription factors is, in turn, modulated by external and internal signals.

-

Light: UV-B radiation is a potent inducer of flavonol biosynthesis, which serves a UV-protective function.

-

Temperature and Stress: Both biotic and abiotic stresses can trigger the pathway as flavonoids play roles in plant defense.

-

Hormones: Plant hormones such as auxins and jasmonates are known to influence flavonoid accumulation.[20]

Metabolic Competition: Dihydroflavonols (DHK, DHQ, DHM) are critical branch-point intermediates. They are substrates for both Flavonol Synthase (FLS) leading to flavonols, and Dihydroflavonol 4-Reductase (DFR) leading to anthocyanins. The relative expression levels and substrate affinities of FLS and DFR create a competitive flux distribution that dictates the balance between these two major flavonoid classes.[5][21]

Part 5: Experimental Protocols for Pathway Elucidation

For researchers aiming to identify and characterize the genes and enzymes of this pathway in a new plant species, a multi-faceted approach is required.

Workflow for Gene Discovery and Functional Validation

Caption: Experimental workflow for identifying and validating pathway genes.

Protocol 1: Metabolite Extraction and Analysis

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powder with 80% methanol containing an internal standard (e.g., a commercial flavonoid not present in the tissue) by vortexing and sonication.

-

Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes to pellet debris.

-

Analysis: Filter the supernatant and inject it into an HPLC or LC-MS system.

-

HPLC-DAD: Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) for separation. Monitor at relevant wavelengths (e.g., 350 nm for flavonols).

-

LC-MS/MS: For identification, couple the HPLC to a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns, which can be compared to authentic standards or databases.

-

Protocol 2: Heterologous Expression and Enzyme Assay for a Candidate UGT

-

Gene Cloning: Amplify the full-length coding sequence of the candidate UGT gene from cDNA and clone it into an expression vector (e.g., pET for E. coli or pYES for yeast).

-

Protein Expression: Transform the vector into the expression host. Induce protein expression according to the vector's requirements (e.g., with IPTG for pET vectors).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing: buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified enzyme, the sugar donor (UDP-glucose), and the aglycone substrate (myricetin).

-

Incubate at an optimal temperature (e.g., 30°C) for a set time.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by HPLC as described in Protocol 1 to detect the formation of the glycosylated product.

-

Part 6: Conclusion and Future Prospects

The biosynthesis of myricetin 7-O-beta-D-glucopyranoside is a highly regulated and branched pathway, culminating from the general phenylpropanoid metabolism. The key enzymatic steps that define its structure are the hydroxylation of the B-ring by F3'5'H and the final 7-O-glucosylation by a specific UGT. Understanding this pathway at a molecular level is paramount for the successful metabolic engineering of plants and microorganisms to enhance the production of this valuable bioactive compound. Future research will likely focus on elucidating the specific transcription factors that regulate the myricetin branch of the pathway, discovering novel UGTs with altered substrate or regiospecificity, and reconstituting the entire pathway in microbial chassis for scalable, industrial production.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of myricetin biosynthesis in Morella rubra of the Myricaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

In Vitro Biological Activity of Myricetin 7-O-β-D-Glucopyranoside: A Technical Guide for Preclinical Development

Executive Summary

Myricetin 7-O-β-D-glucopyranoside (M7G) is a bioactive flavonol glycoside predominantly found in medicinal botanicals such as 1[1], 2[2], and pigmented grains like 3[3]. Characterized by the attachment of a β-D-glucopyranose moiety at the C-7 position of the myricetin aglycone, this compound exhibits a unique physicochemical profile that dictates its in vitro behavior, stability, and interaction with cellular targets. This guide synthesizes current in vitro data, providing drug development professionals with mechanistic insights and validated protocols for evaluating M7G.

Biosynthesis and Structural Biology

In planta, M7G is synthesized via the phenylpropanoid pathway. Specific UDP-glucosyltransferases (UGTs)—such as UGT73C20 and UGT88E19 identified in Glycine max—catalyze the transfer of a glucose moiety from UDP-glucose directly to the 7-hydroxyl group of the myricetin aglycone[4]. This 7-O-glycosylation significantly alters the molecule's aqueous solubility and steric hindrance compared to its aglycone counterpart, which directly impacts its binding affinity to metabolic enzymes and its transmembrane permeability[4][5].

Figure 1: Biosynthetic glycosylation and intestinal deglycosylation of Myricetin 7-O-glucoside.

Pharmacological Profile & In Vitro Biological Activities

Antioxidant Capacity and Gastrointestinal Stability

Due to the highly hydroxylated B-ring, M7G possesses robust electron-donating capabilities, resulting in potent radical scavenging activity observed in DPPH, ABTS, and FRAP assays[6]. However, evaluating its in vitro stability is critical for oral drug formulation. Simulated digestion models reveal that while M7G remains relatively stable during the acidic gastric phase, it undergoes significant biotransformation in the intestinal phase[5]. The bulky 7-O-glucose moiety restricts passive paracellular and transcellular diffusion across the intestinal epithelium, necessitating deglycosylation by intestinal flora into the more permeable myricetin aglycone prior to systemic absorption[5][7].

Modulation of Metabolic Enzymes (Anti-Diabetic Potential)

M7G demonstrates pronounced regulatory effects on carbohydrate and lipid metabolism. In vitro enzymatic assays indicate that myricetin glycosides act as competitive inhibitors of α-glucosidase, effectively delaying carbohydrate hydrolysis and subsequent glucose absorption[8]. Extracts enriched with M7G from9 have shown potent α-glucosidase inhibition (IC50 ~ 1.29 - 2.18 µg/mL), significantly outperforming the synthetic standard acarbose[9]. Conversely, M7G has been observed to paradoxically enhance pancreatic lipase activity (up to fivefold at 200 µM), suggesting a complex allosteric interaction that warrants precise kinetic profiling[1].

Quantitative Data Summary

| Biological Target | Assay Model | Observed Effect / IC50 | Mechanism / Context |

| α-Glucosidase | In vitro enzymatic cleavage (p-NPG) | IC50 ~ 44 - 206 µM (Plant extracts) | Competitive inhibition at the active site, delaying carbohydrate hydrolysis[1][9]. |

| Pancreatic Lipase | In vitro lipid hydrolysis | 5-fold activity enhancement at 200 µM | Putative allosteric modulation; requires further kinetic profiling[1]. |

| Free Radicals (ROS) | DPPH / ABTS / FRAP assays | High radical scavenging capacity | Electron donation via the polyhydroxylated B-ring[5][6]. |

| Intestinal Epithelium | Caco-2 Monolayer | Low intact permeability | Steric hindrance from 7-O-glucose moiety restricts passive diffusion[5]. |

Standardized In Vitro Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

In Vitro α-Glucosidase Inhibition Assay

Causality & Design : This assay utilizes p-nitrophenyl-α-D-glucopyranoside (p-NPG) as a synthetic substrate. The enzyme cleaves p-NPG to release p-nitrophenol, a yellow chromophore absorbing at 405 nm. M7G must be dissolved in 10% DMSO to ensure complete solubilization of the flavonol without exceeding the dielectric threshold that would denature the α-glucosidase enzyme[1].

Figure 2: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Step-by-Step Methodology :

-

Reagent Preparation : Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve M7G in 10% DMSO to create a concentration gradient (10 µM to 500 µM).

-

Enzyme Preparation : Reconstitute α-glucosidase in phosphate buffer to a working concentration of 0.2 U/mL[1].

-

Pre-Incubation : In a 96-well microplate, combine 20 µL of the M7G sample, 100 µL of phosphate buffer, and 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to bind the enzyme's active site before the substrate is introduced, ensuring accurate competitive kinetic readings.

-

Reaction Initiation : Add 20 µL of 5 mM p-NPG to each well. Incubate at 37°C for exactly 15 minutes.

-

Termination : Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Rationale: The highly alkaline pH instantly denatures the enzyme and maximizes the absorbance of the p-nitrophenolate ion.

-

Quantification & Self-Validation : Read absorbance at 405 nm. Self-Validation Check: Include acarbose as a positive control (expected IC50 ~200-215 µg/mL) and a substrate-free blank to correct for the inherent yellow color of the M7G extract[9].

Caco-2 Monolayer Permeability & Digestion Workflow

Causality & Design : To accurately model the bioavailability of M7G, static in vitro digestion (gastric + intestinal phases) must precede Caco-2 application. This accounts for the pH-driven degradation and enzymatic hydrolysis that M7G experiences in vivo[5].

Step-by-Step Methodology :

-

Simulated Digestion : Subject M7G to simulated gastric fluid (pepsin, pH 2.0) for 2 hours, followed by simulated intestinal fluid (pancreatin/bile salts, pH 7.0) for 2 hours[5].

-

Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring tight junction integrity.

-

Transport Assay : Apply the digested M7G fraction to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

-

Analysis & Self-Validation : Quantify intact M7G and myricetin aglycone via LC-MS/MS to determine the apparent permeability coefficient (Papp)[10]. Self-Validation Check: Use Lucifer Yellow as a paracellular permeability marker. If Lucifer Yellow Papp exceeds 1×10−6 cm/s, the monolayer is compromised, and the M7G permeability data must be discarded[5].

References

-

Bioactive compounds, nutritional benefits and food applications of black rice: a review - Emerald Insight. 3

-

Rice antioxidants: phenolic acids, flavonoids, anthocyanins, proanthocyanidins, tocopherols, tocotrienols, γ-oryzanol, and phytic acid - National Institutes of Health (NIH). 6

-

Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max - Oxford Academic. 4

-

Phenolic Compounds from Hypericum cerastoides (Spach) N. Robson: Dereplication via UHPLC-HRMS/MS, Isolation, Identification, and Preliminary Biological Evaluation - National Institutes of Health (NIH). 1

-

Effect of gastrointestinal digestion on the stability, antioxidant activity, and Caco‐2 cellular transport of pigmented grain - Charles Sturt University Research Output. 5

-

Quantification of Flavonoids in Black Rice by Liquid Chromatography-Negative Electrospray Ionization Tandem Mass Spectrometry - ResearchGate. 10

-

Analysis of the Metabolites of Isorhamnetin 3-O-Glucoside Produced by Human Intestinal Flora in Vitro - ACS Publications. 7

-

Phytochemical Insights and Therapeutic Potential of Chamaenerion angustifolium and Chamaenerion latifolium - MDPI.2

-

Anti-diabetic activities of the extracts from Euphorbia hirta L. (Euphorbiaceae) specie found in Burkina Faso - AWS / Eur. J. Med. Heal. Sci.9

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. emerald.com [emerald.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Decoding the Receptor Binding Affinity of Myricetin 7-O-β-D-Glucopyranoside: A Technical Guide to Target Interactions and in silico Validation

Executive Summary & Structural Causality

As application scientists, we must look beyond basic IC₅₀ values and interrogate the thermodynamic and structural drivers of ligand-receptor interactions. Myricetin 7-O-β-D-glucopyranoside (M7G) —a naturally occurring flavonol glycoside synthesized via specific UDP-glucosyltransferases[3]—presents a fascinating case study in structure-activity relationship (SAR) dynamics.

Unlike its aglycone counterpart (myricetin), the addition of the bulky, polar β-D-glucopyranosyl moiety at the C7 position fundamentally alters its solvation penalty and steric profile. However, causality dictates its efficacy: because the critical B-ring (3',4',5'-trihydroxyl groups) and the C3-hydroxyl remain unmodified, M7G retains potent hydrogen-bond donating capabilities. This structural configuration allows the bulky 7-O-glucoside to anchor at peripheral receptor sites while the aglycone core penetrates deep catalytic pockets, making it a highly effective multi-target ligand for neurodegenerative, metabolic, and oncological targets [1, 2].

Multi-Target Receptor Binding Profiles

Recent computational and in vitro profiling has established M7G as a potent inhibitor across several distinct enzyme classes. The thermodynamic favorability of these interactions is driven by a combination of π-π stacking from the chromen-4-one core and extensive hydrogen bonding from the glycosidic hydroxyls.

Table 1: Quantitative Binding Affinity Profile of M7G

| Target Enzyme / Receptor | PDB ID | Peak Binding Affinity (kcal/mol) | Primary Interacting Residues | Functional Outcome |

| Acetylcholinesterase (AChE) | 4EY6 | -11.47 | Trp286 (PAS), Tyr124, Trp84 (CAS) | Potent Neuroprotection / Cognitive preservation [1] |

| α-Amylase | 1SMD | -9.85 | Asp197, Glu233, Asp300 | Glycemic control / Metabolic regulation [1] |

| Tyrosinase | 2Y9X | -8.72 | His85, His244, Val283 | Inhibition of neuromelanin synthesis [1] |

| FLT3 Kinase | 6JQR | -9.10 | Asp829, Glu661, Cys694 | ATP-competitive kinase inhibition (Oncology) [2] |

Data synthesized from standardized molecular docking experiments utilizing OPLS4 force fields and Glide XP protocols.

Pharmacological Pathways

The multi-target binding profile of M7G translates directly into distinct pharmacological pathways. By simultaneously inhibiting AChE and Tyrosinase, M7G exhibits a synergistic neuroprotective effect, while its affinity for α-Amylase provides a secondary metabolic benefit.

Fig 1: Pharmacological target pathways and functional outcomes of M7G binding.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The workflows detailed below are designed as self-validating systems , incorporating mandatory quality control gates that must be passed before proceeding to the next analytical step.

Protocol A: In Silico Molecular Docking & Dynamics Workflow

To accurately calculate the -11.47 kcal/mol binding affinity of M7G to AChE [1], the following rigorous computational pipeline must be employed.

Step 1: Ligand and Protein Preparation

-

Action: Import M7G structure and target protein (e.g., AChE, PDB: 4EY6). Use Epik to generate tautomeric and ionization states at pH 7.4. Add missing side chains via Prime and minimize the protein using the OPLS4 force field [2].

-

Causality: Proper protonation states are critical because the binding pocket of AChE contains highly pH-sensitive histidine residues (e.g., His447) that dictate hydrogen bond directionality.

-

Validation Gate 1: Generate a Ramachandran plot. Proceed only if >98% of residues are in favored regions.

Step 2: Receptor Grid Generation

-

Action: Center the docking grid on the co-crystallized ligand (e.g., Donepezil in 4EY6) with a bounding box of 20×20×20 Å to encompass both the Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS).

Step 3: Molecular Docking (Glide XP)

-

Action: Execute Extra Precision (XP) docking. Allow full ligand flexibility while keeping the receptor rigid.

-

Validation Gate 2 (Critical): Re-dock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is ≤ 2.0 Å.

Step 4: Molecular Dynamics (MD) & MM-GBSA

-

Action: Subject the best docking pose to a 100 ns MD simulation at 309 K and 1.013 bar [2]. Extract 5 representative frames to calculate the exact binding free energy using the MM-GBSA method.

-

Validation Gate 3: The protein backbone RMSD must plateau and stabilize within the first 10 ns of the simulation. Continuous upward drift indicates an unstable, non-physiological binding pose.

Fig 2: Self-validating in silico molecular docking and dynamics workflow.

Protocol B: In Vitro Surface Plasmon Resonance (SPR) Validation

To physically validate the computational affinities, direct binding kinetics must be measured.

Step 1: Sensor Chip Immobilization

-

Action: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Inject recombinant human AChE (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~5000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl.

-

Causality: A high immobilization density is required for small molecule (M7G, MW ~480 Da) kinetic analysis to ensure the signal-to-noise ratio is sufficient for accurate KD derivation.

Step 2: Multi-Cycle Kinetic Analysis

-

Action: Inject M7G in a 2-fold dilution series (e.g., 0.1 µM to 10 µM) in running buffer (PBS-P+ with 5% DMSO to maintain solubility). Use a flow rate of 30 µL/min with 120s association and 300s dissociation phases.

Step 3: Data Fitting and Validation

-

Action: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

-

Validation Gate 4: Run a positive control (e.g., Donepezil). The assay is validated if the control yields a KD in the low nanomolar range. For M7G, the fit is only acceptable if the Chi-square ( χ2 ) value is < 10% of the theoretical Rmax .

Conclusion

Myricetin 7-O-β-D-glucopyranoside is a structurally privileged molecule. Its specific 7-O-glycosylation pattern allows it to bypass the rapid metabolic degradation often seen with aglycones, while preserving the critical pharmacophores necessary for high-affinity binding to AChE, amylase, and specific kinases. By deploying self-validating computational and physical protocols, researchers can confidently leverage M7G as a lead scaffold for multi-target drug discovery.

References

-

Alzheimer's disease and HLA-A2: linking neurodegenerative to immune processes through an in silico approach. - Researcher.life - 1

-

Discovery of oxindole‐based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation - ResearchGate - 2

-

Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max - Oxford Academic -3

-

Fractionation and Identification of Antioxidant Compounds from Bran of Thai Black Rice cv. Riceberry - ResearchGate - 4

Sources

Toxicity and Safety Profile of Myricetin 7-O-beta-D-glucopyranoside: A Comprehensive Technical Guide

Executive Summary

Myricetin 7-O-beta-D-glucopyranoside (C₂₁H₂₀O₁₃), a naturally occurring flavonol glycoside, is a prominent bioactive compound found in functional foods such as black rice[1] and medicinal plants like Chamaenerion angustifolium. In drug development and nutritional biochemistry, understanding the toxicity and safety profile of flavonoid glycosides is critical. Extensive computational ADMET profiling, coupled with in vitro and in vivo empirical data on myricetin derivatives, demonstrates an exceptionally favorable safety profile. This guide synthesizes the pharmacokinetic behavior, cellular safety, and systemic toxicity thresholds of myricetin 7-O-beta-D-glucopyranoside, providing researchers with validated protocols for further toxicological evaluation.

Chemical Identity and Pharmacokinetics (ADMET)

The attachment of a β-D-glucosyl residue at the 7-position of the myricetin aglycone significantly alters the molecule's physicochemical properties[2]. This glycosidic bond increases aqueous solubility, which is highly advantageous for oral formulation, but it also dictates the compound's metabolic fate.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and TOPKAT analyses confirm that myricetin 7-O-glucoside possesses acceptable pharmacokinetic and pharmacodynamic properties with no severe structural toxicity alerts[3]. Because human enterocytes lack robust β-glucosidase activity, the intact glycoside transits to the lower gastrointestinal tract, where gut microbiota hydrolyze the bond. This biotransformation releases the myricetin aglycone, which is then absorbed, subjected to hepatic Phase II conjugation (glucuronidation/sulfation), and excreted. This delayed absorption kinetic flattens the Cmax (peak serum concentration), inherently reducing the risk of acute systemic toxicity.

ADMET and metabolic workflow of Myricetin 7-O-beta-D-glucopyranoside post-ingestion.

Cellular Safety and In Vitro Toxicity Profile

At the cellular level, myricetin 7-O-beta-D-glucopyranoside acts primarily as a cytoprotective agent rather than a cytotoxic one. It is highly effective at scavenging intracellular reactive oxygen species (ROS) and maintaining lipid membrane integrity[4].

The Autoxidation Paradox: While flavonoids are celebrated antioxidants, they can undergo autoxidation at non-physiological, extremely high in vitro concentrations, potentially generating ROS and causing DNA strand breakage. However, at standard pharmacological doses (IC₅₀ ≤ 1.5 μM for lipid peroxidation inhibition), myricetin derivatives robustly defend against cell death and exhibit no mutagenic or genotoxic effects[4].

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

To empirically validate the cellular safety of myricetin 7-O-beta-D-glucopyranoside, the MTT assay provides a self-validating system for assessing mitochondrial toxicity.

-

Cell Seeding: Seed human hepatocyte cells (e.g., HL-7702) in a 96-well plate at 1×104 cells/well.

-

Causality: Seeding at this optimized density ensures cells remain in the exponential growth phase, preventing contact inhibition from confounding the viability data.

-

-

Compound Treatment: Treat cells with serial dilutions of the compound (0.1 μM to 500 μM) for 24 and 48 hours.

-

Causality: A broad concentration gradient establishes a precise dose-response curve, allowing for the accurate calculation of the IC₅₀ and identifying the threshold of autoxidation-induced toxicity.

-

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Causality: The tetrazolium dye is reduced to formazan by mitochondrial succinate dehydrogenase only in living cells, directly linking metabolic activity to a quantifiable colorimetric output.

-

-

Solubilization & Readout: Remove media, add 100 μL DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm.

-

Validation System: Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity. Calculate the Z-factor to ensure assay robustness ( Z′>0.5 ).

-

In Vivo Safety Profile and NOAEL Establishment

Extensive in vivo models utilizing myricetin and its derivative-rich fractions provide a robust read-across framework for the 7-O-glucoside. The compound is widely recognized for its safety, with the US FDA acknowledging myricetin as a healthy dietary constituent[5].

In acute toxicity studies using C57BL/6J mice, oral administration of myricetin derivatives at doses of 25, 150, 500, and 1,500 mg/kg produced no lethal effects, behavioral anomalies, or signs of organ distress[6]. Consequently, the No-Observed-Adverse-Effect Level (NOAEL) is established at ≥ 1,500 mg/kg. Sub-chronic administration (150 mg/kg for 16 weeks) further demonstrated safety, actively improving serum aspartate aminotransferase (AST) levels and reducing lipid hydroperoxides in hepatic and renal tissues[6]. Furthermore, studies on the myricetin aglycone show no hepatotoxic side effects even at doses of 1,000 mg/kg[5].

In vivo experimental workflow for establishing the NOAEL and safety profile.

Protocol 2: In Vivo Acute Toxicity Assessment (OECD TG 423)

To replicate safety profiling for novel formulations of myricetin 7-O-beta-D-glucopyranoside, adhere to the following modified OECD 423 protocol:

-

Acclimatization and Fasting: Acclimatize C57BL/6J mice for 7 days. Fast the animals for 4-6 hours prior to dosing, providing water ad libitum.

-

Causality: Fasting eliminates variable gastric emptying rates and prevents food-drug binding in the GI tract, ensuring uniform pharmacokinetic absorption across the cohort.

-

-

Dosing Strategy: Administer the compound via oral gavage at varying doses (e.g., 300, 1000, and 2000 mg/kg).

-

Causality: A step-wise dosing procedure minimizes the number of animals used while effectively establishing the upper limits of the therapeutic window and the NOAEL[6].

-

-

Longitudinal Observation: Monitor mice continuously for the first 4 hours, then daily for 14 days, recording weight, morbidity, and behavioral changes.

-

Causality: A 14-day window captures both immediate acute anaphylactic responses and delayed organ toxicity (e.g., progressive nephrotoxicity).

-

-

Biochemical and Histopathological Analysis: Euthanize animals on day 15. Collect blood for AST/ALT quantification and harvest the liver and kidneys for H&E staining.

-

Validation System: A concurrent control group receiving identical handling and vehicle administration is mandatory to isolate the compound's specific effects from stress-induced physiological artifacts.

-

Mechanisms of Toxicity Mitigation

Beyond its baseline safety, myricetin 7-O-beta-D-glucopyranoside actively mitigates exogenous toxicity induced by chemical agents (e.g., ethanol, cisplatin, LPS)[4][5]. It achieves this by intercepting upstream oxidative stress signals and modulating downstream inflammatory cascades. Specifically, myricetin suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway by downregulating p-ERK, p-JNK, and p-p38[5]. Simultaneously, it inhibits the degradation of IκBα and the nuclear translocation of p65 in the NF-κB pathway, drastically reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α[4].

Cellular signaling pathways modulated by myricetin to mitigate oxidative toxicity.

Quantitative Data Summaries

Table 1: Predicted ADMET Properties of Myricetin 7-O-beta-D-glucopyranoside

| Parameter | Prediction / Value | Implication for Safety |

| Molecular Weight | 480.38 g/mol | Favorable for oral formulation; adheres to Lipinski parameters post-cleavage[2]. |

| Intestinal Absorption | Moderate | Glycoside requires enzymatic cleavage by microbiota for optimal systemic absorption[3]. |

| Blood-Brain Barrier (BBB) | Low Penetration | Minimal risk of central nervous system (CNS) toxicity or psychoactive interference[3]. |

| Hepatotoxicity | Negative | Safe for hepatic metabolism; lacks structural alerts for liver injury[3]. |

| Ames Mutagenicity | Negative | Non-mutagenic; safe for long-term cellular exposure and chronic administration[3]. |

Table 2: Summary of In Vivo Toxicity Thresholds for Myricetin Derivatives

| Study Type | Animal Model | Dosage Administered | Observed Effects | Established NOAEL |

| Acute Toxicity | C57BL/6J Mice | 25, 150, 500, 1500 mg/kg | No mortality, normal behavior, no organ lesions[6]. | 1500 mg/kg |

| Sub-chronic Toxicity | C57BL/6J Mice | 150 mg/kg (16 weeks) | Improved AST levels, reduced lipid peroxidation[6]. | >150 mg/kg |

| Hepatotoxicity | Murine Model | 1000 mg/kg | No adverse side effects; exhibited hepatoprotection[5]. | 1000 mg/kg |

References

- PubChemLite - Myricetin 7-o-beta-d-glucopyranoside (C21H20O13). Université du Luxembourg.

- Safety assessment and oxidative stress evaluation of myricetin derivative-rich fraction from Syzygium malaccense in C57BL/6J mice.

- The protective effects and mechanism of myricetin in liver diseases (Review).

- Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis.

- Antioxidant activity of fifteen triterpenes, employing DPPH and ABTS...

- Bioactive compounds, nutritional benefits and food applications of black rice: a review. Emerald Insight.

Sources

HPLC-UV method for myricetin 7-O-beta-D-glucopyranoside quantification

Application Note & Protocol

Quantitative Analysis of Myricetin 7-O-beta-D-glucopyranoside in Plant-Derived Materials using a Validated HPLC-UV Method

Abstract and Introduction

Myricetin, a naturally occurring flavonol, is a subject of extensive research due to its significant antioxidant, anti-inflammatory, and potential therapeutic properties.[1] In nature, myricetin often exists as glycosides, where a sugar moiety is attached to the core flavonoid structure. Myricetin 7-O-beta-D-glucopyranoside is one such important conjugate.[2] Accurate quantification of this specific glycoside in raw plant materials, herbal formulations, and nutraceuticals is critical for quality control, standardization, and ensuring consistent dosage for pharmacological studies.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a powerful, reliable, and widely adopted technique for the analysis of flavonoid compounds.[3][4] This application note provides a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the precise quantification of myricetin 7-O-beta-D-glucopyranoside. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory validation standards.

Principle of the Method

The methodology is founded on the principles of RP-HPLC. The fundamental concept involves the separation of the target analyte, myricetin 7-O-beta-D-glucopyranoside, from a complex sample matrix based on its polarity.

-

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is employed. The long hydrocarbon chains of the C18 phase provide a hydrophobic surface.

-

Mobile Phase: A polar mobile phase, consisting of a gradient mixture of acidified water and an organic solvent (acetonitrile or methanol), is used.[5][6]

-

Separation Mechanism: Components of the injected sample are partitioned between the stationary and mobile phases. Myricetin 7-O-beta-D-glucopyranoside, being a moderately polar glycoside, will have a specific affinity for both phases. By carefully controlling the gradient (the ratio of organic solvent to water over time), we can modulate its retention, allowing it to elute as a distinct, sharp peak, separated from other more polar or less polar compounds in the extract.

-

Detection: As the analyte elutes from the column, it passes through a UV detector. Flavonols exhibit strong absorbance in the UV spectrum, typically between 350-380 nm.[7][8] By monitoring the absorbance at a specific wavelength (e.g., 360 nm), we can detect and quantify the compound. The peak area is directly proportional to the concentration of the analyte in the sample.[9]

Materials and Reagents

3.1 Equipment

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector (e.g., Agilent 1200 series or similar).[10]

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Vortex mixer.

-

pH meter.

-

Centrifuge.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

3.2 Chemicals and Standards

-

Myricetin 7-O-beta-D-glucopyranoside reference standard (≥98% purity).

-

HPLC-grade acetonitrile.

-

HPLC-grade methanol.

-

Formic acid (≥98% purity).

-

Ultrapure water (18.2 MΩ·cm).

-

Plant material (dried and finely powdered).

Experimental Protocol

Preparation of Solutions

4.1.1 Mobile Phase Preparation

-

Mobile Phase A: 0.1% Formic Acid in Ultrapure Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.

-

Scientist's Note: The addition of an acid like formic acid is crucial. It protonates residual free silanol groups on the silica-based C18 column, preventing peak tailing. It also ensures that the analyte is in a consistent, non-ionized state, leading to reproducible retention times and sharp, symmetrical peaks.[5]

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix and degas.

4.1.2 Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 10 mg of myricetin 7-O-beta-D-glucopyranoside reference standard.

-

Transfer it to a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then fill to the mark with methanol. Mix well.

-

Store this stock solution at 2-8°C, protected from light.

4.1.3 Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B.

-

A recommended concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL. This range should be adjusted based on the expected concentration in the samples.

Sample Preparation (Plant Material Extraction)

The goal of extraction is to efficiently transfer the analyte from the solid plant matrix into a liquid solvent while minimizing the co-extraction of interfering substances.[11]

-

Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of 70% aqueous methanol (v/v).

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath at 40°C for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Prior to injection, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column and system.[13]

HPLC-UV System Configuration

The following table summarizes the recommended starting conditions. These may need to be optimized depending on the specific plant matrix and HPLC system.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 15% B5-25 min: 15% to 40% B25-30 min: 40% to 80% B30-35 min: 80% B (Wash)35-40 min: 15% B (Equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 360 nm |

-

Scientist's Note: A gradient elution is superior to an isocratic method for complex plant extracts. It allows for the elution of highly polar compounds early in the run while ensuring that less polar compounds, including the target analyte, are eluted with good resolution and peak shape within a reasonable time.[6] A column wash at a high organic concentration is essential to remove any strongly retained, nonpolar compounds, preventing carryover between injections.

Analytical Workflow Overview

Caption: Overall workflow from preparation to final reporting.

Method Validation

A method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17]

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the signal measured is only from the analyte of interest, without interference from matrix components. | Peak purity analysis (using PDA detector) should pass. No interfering peaks at the retention time of the analyte in a blank matrix injection. |

| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Plot of peak area vs. concentration should yield a correlation coefficient (r²) ≥ 0.999. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the expected sample concentration. |

| Accuracy | The closeness of the measured value to the true value. | Recovery of a known amount of spiked standard into a blank matrix should be within 98.0% - 102.0%. |

| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2% for ≥6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 3% when analyzed on different days or by different analysts. |

| LOD | The lowest amount of analyte that can be detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |

| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; RSD at this concentration should be ≤ 10%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying parameters like column temperature (±2°C), mobile phase pH (±0.2), or flow rate (±5%). |

Interrelation of Core Validation Parameters

Caption: Logical relationship between key method validation parameters.

Data Analysis and Calculations

-

Calibration Curve: Inject the working standard solutions from the lowest to the highest concentration. Record the peak area for myricetin 7-O-beta-D-glucopyranoside in each chromatogram. Plot a graph of peak area (y-axis) versus concentration (x-axis).

-

Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). Here, 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

-

Sample Analysis: Inject the prepared sample extract. Identify the peak for myricetin 7-O-beta-D-glucopyranoside based on its retention time compared to the standards.

-

Quantification: Integrate the peak area ('y') of the analyte in the sample chromatogram. Calculate the concentration ('x') in the injected solution using the regression equation:

-

Concentration (µg/mL) = (Peak Area - Intercept) / Slope

-

-

Final Concentration in Plant Material: Account for the initial weight and extraction volume to express the final concentration in mg per gram of dried plant material.

-

Content (mg/g) = [C * V] / W

-

C: Concentration from the calibration curve (in mg/mL, note the unit conversion from µg/mL).

-

V: Total volume of the extraction solvent (in mL).

-

W: Weight of the dried plant material (in g).

-

-

Conclusion

This application note details a selective, precise, and accurate HPLC-UV method for the quantification of myricetin 7-O-beta-D-glucopyranoside. The protocol, including sample preparation, chromatographic conditions, and rigorous validation steps based on ICH guidelines, provides a reliable framework for quality control and research applications. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for the development of safe and effective plant-based products.

References

-

ResearchGate. (2024). How to perform quantitative analysis of plant samples for flavonoids? ResearchGate. [Link]

-

Auctores. (2024). Chromatographic methods for the identification of flavonoids. Auctores Journals. [Link]

-

IntechOpen. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. [Link]

-

Semantic Scholar. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

MDPI. (n.d.). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. [Link]

-

Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

-

ACS Publications. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. ACS Publications. [Link]

-

E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. [Link]

-

PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. [Link]

-

PubChem - NIH. (n.d.). 7-O-Beta-D-Glucopyranoside | C22H22O11 | CID 11294177. PubChem. [Link]

-

SciSpace. (n.d.). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach. SciSpace. [Link]

-

PubChemLite. (n.d.). Myricetin 7-o-beta-d-glucopyranoside (C21H20O13). PubChemLite. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Wikipedia. (n.d.). Myricetin. Wikipedia. [Link]

-

ICH. (2022). Validation of Analytical Procedure Q2(R2). ICH. [Link]

-

Chem-space. (n.d.). Quercetin 7-O-β-D-glucopyranoside. Chem-space. [Link]

-

Impactfactor. (2023). Comparative Extraction and Quantification of Myricetin from Leaves of Madhuca longifolia Using RP-HPLC. Impactfactor. [Link]

-

ResearchGate. (2019). HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. ResearchGate. [Link]

-

International Journal of Research and Analytical Reviews. (2018). A Comparative HPLC Analysis of Myricetin, Quercetin and Kaempferol Flavonoids Isolated From Gambian and Indian Moringa oleifera Leaves. IJRAR. [Link]

-

PMC. (n.d.). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. PMC. [Link]

Sources

- 1. Myricetin - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - Myricetin 7-o-beta-d-glucopyranoside (C21H20O13) [pubchemlite.lcsb.uni.lu]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. impactfactor.org [impactfactor.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 17. database.ich.org [database.ich.org]

Application Note: High-Purity Extraction and Isolation Protocol for Myricetin 7-O-β-D-glucopyranoside from Plant Leaves

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Pharmacological Relevance

Myricetin 7-O-β-D-glucopyranoside (M7G) is a rare, highly bioactive flavonol glycoside found in the leaves of medicinal plants such as Chamaenerion angustifolium (fireweed) and Hypericum cerastoides. Unlike the more ubiquitous 3-O-glycosides (e.g., myricitrin), the 7-O-glycosylation pattern imparts unique structural stability and specific biological activities. Recent studies demonstrate that M7G exhibits potent radical-scavenging capabilities, enhances pro-lipase activity, and acts as a strong inhibitor of α-glucosidase, making it a molecule of high interest for metabolic disorder therapies and oxidative stress management (1)[1].

Caption: Pharmacological mechanisms of M7G, highlighting enzyme modulation and ROS scavenging.

Rationale & Experimental Design (Causality)

To achieve >98% purity of M7G from complex plant matrices, this protocol is built on specific physicochemical principles. As a Senior Application Scientist, I have structured this workflow to exploit the specific polarity and molecular size of M7G:

-

Primary Extraction (80% Aqueous Methanol): Flavonoid glycosides are highly polar. The 20% water content swells the desiccated plant cell walls, while the methanol acts as the primary solubilizing agent for polyphenols. Ultrasonic-assisted extraction (UAE) induces acoustic cavitation, mechanically shearing cell membranes to accelerate mass transfer.

-

Liquid-Liquid Partitioning (Hexane to EtOAc): The crude methanolic extract is heavily contaminated with chlorophylls and cuticular waxes. Partitioning with non-polar n-hexane removes these lipophilic interferences. Subsequent partitioning with ethyl acetate (EtOAc) selectively extracts the intermediate-polarity flavonoid glycosides, leaving highly polar sugars and tannins in the aqueous waste.

-

Chromatographic Resolution & Acidic Modification: Sephadex LH-20 size-exclusion chromatography separates molecules based on size and aromatic π−π interactions. Final purification requires Semi-Preparative HPLC. We utilize 0.05% Phosphoric acid (H₃PO₄) in the mobile phase to suppress the ionization of the phenolic hydroxyl groups on the myricetin backbone, preventing peak tailing and ensuring sharp chromatographic resolution from its structural isomer, myricetin-3-O-glucoside (2)[2].

Step-by-Step Extraction & Isolation Protocol

Phase 1: Biomass Preparation & Primary Extraction

-

Lyophilization: Freeze-dry fresh leaves of C. angustifolium or H. cerastoides immediately after harvesting to halt enzymatic degradation by endogenous glycosidases.

-

Milling: Grind the dried leaves to a uniform particle size of <40 mesh to maximize the solvent-contact surface area.

-

Extraction: Suspend 100 g of the powdered biomass in 1.0 L of 80% (v/v) methanol.

-

Sonication: Perform Ultrasonic-Assisted Extraction (UAE) at 45°C for 45 minutes.

-

Filtration: Centrifuge the slurry at 8,000 × g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE membrane.

-

Concentration: Evaporate the filtrate using a rotary evaporator at 40°C under reduced pressure (approx. 150 mbar) until all methanol is removed, yielding a concentrated aqueous suspension.

Phase 2: Liquid-Liquid Partitioning

-

Defatting: Dilute the aqueous suspension to 200 mL with ultra-pure water. Transfer to a separatory funnel and partition with 200 mL of n-hexane. Shake vigorously and allow phase separation. Discard the upper hexane layer. Repeat this step three times.

-

Target Enrichment: Partition the remaining aqueous phase with 200 mL of ethyl acetate (EtOAc) three times.

-

Recovery: Pool the EtOAc fractions and evaporate to dryness under a vacuum to yield the flavonoid-enriched crude fraction.

Phase 3: Sephadex LH-20 Chromatography

-

Column Preparation: Slurry-pack a Sephadex LH-20 column (800 × 30 mm) and pre-equilibrate with 100% methanol.

-

Loading: Dissolve the dried EtOAc fraction in a minimal volume (approx. 5-10 mL) of methanol and load it carefully onto the column head.

-

Elution: Elute isocratically with 100% methanol. Collect 25 mL fractions.

-

Monitoring: Spot fractions on a Silica Gel 60 F254 TLC plate. Develop with EtOAc/Formic Acid/Water (8:1:1). Spray with Neu's reagent (1% 2-aminoethyldiphenylborinate in MeOH) and observe under UV 365 nm. Pool fractions exhibiting bright orange/yellow fluorescence indicative of myricetin glycosides.

Phase 4: Semi-Preparative HPLC Isolation

-

Reconstitution: Dissolve the pooled Sephadex fractions in 20% Acetonitrile (MeCN) and filter through a 0.22 µm syringe filter.

-

Injection: Inject 500 µL onto a Semi-Preparative HPLC system equipped with a Kromasil C18 column (250 × 21.2 mm, 10 µm).

-

Method Execution: Run the isocratic elution program detailed in Table 2 .

-

Collection: Monitor absorbance at 254 nm and 360 nm. Collect the peak corresponding to M7G. Lyophilize the fraction to obtain the pure compound.

Caption: Workflow for the extraction and isolation of myricetin 7-O-β-D-glucopyranoside.

Protocol Self-Validation: LC-MS/MS & NMR Verification

A protocol is only as reliable as its validation system. To confirm that the isolated peak is strictly the 7-O-glucoside and not a 3-O-isomer, the following analytical benchmarks must be met:

-

UHPLC-HRMS/MS: In negative electrospray ionization (ESI-) mode, the compound must exhibit a deprotonated molecular ion[M-H]⁻ at m/z 479.080. The MS² fragmentation must yield a diagnostic product ion at m/z 317, corresponding to the homolytic cleavage of the O-glycosidic bond and the neutral loss of the hexose moiety (162 Da) (3)[3].

-

NMR Spectroscopy: In ¹³C NMR (DMSO-d6), the C-7 carbon signal must shift significantly downfield (approx. +2 to +4 ppm) compared to the myricetin aglycone, confirming glycosylation at the 7-position. The anomeric proton of the glucose moiety in ¹H NMR must display a coupling constant of J ≈ 7.5 Hz, validating the β-configuration of the glucopyranoside bond.

Quantitative Data Summaries

Table 1: Phase-by-Phase Extraction Yields (Representative)

| Extraction Phase | Solvent / Technique | Target Compounds | Expected Yield (w/w % of dry leaves) |

|---|---|---|---|

| Primary Extract | 80% Methanol (UAE) | Total Phenolics, Sugars, Lipids | 15.0 - 20.0% |

| Hexane Fraction | n-Hexane Partition | Lipids, Chlorophylls, Waxes | 3.0 - 5.0% |

| EtOAc Fraction | Ethyl Acetate Partition | Flavonoids, Aglycones, Glycosides | 1.5 - 2.5% |

| Purified Isolate | Semi-Prep HPLC (C18)| Myricetin 7-O-β-D-glucopyranoside | 0.01 - 0.05% |

Table 2: Semi-Preparative HPLC Isocratic Program

| Parameter | Specification |

|---|---|

| Column | Kromasil C18 (250 × 21.2 mm, 10 µm) |

| Mobile Phase A | 0.05% Phosphoric acid (H₃PO₄) in H₂O |

| Mobile Phase B | Acetonitrile (MeCN) |

| Elution Profile | Isocratic: 88% A / 12% B |

| Flow Rate | 18.0 mL/min |

| Injection Volume | 500 µL (reconstituted in 20% MeCN) |

| Detection Wavelength | 254 nm and 360 nm |

| Column Temperature | 25°C (Ambient) |

References

- Phenolic Compounds from Hypericum cerastoides (Spach) N. Robson: Dereplication via UHPLC-HRMS/MS, Isolation, Identification, and Preliminary Biological Evaluation Focusing on Radical-Scavenging, Anti-α-Glucosidase, and Pro-Lipase Activities.PMC / National Institutes of Health.

- Exploration of chemical interactions between Viscum combreticola Engl. and its hosts through a metabolic profiling approach and molecular networking.Taylor & Francis Online.

- Phytochemical Insights and Therapeutic Potential of Chamaenerion angustifolium and Chamaenerion latifolium.MDPI.

- Phenolic Compounds from Hypericum cerastoides (Spach) N. Robson: Semi-Preparative HPLC Isolation.PMC / National Institutes of Health.

Sources

1H and 13C NMR spectroscopy data for myricetin 7-O-beta-D-glucopyranoside

Application Note: 1 H and 13 C NMR Spectroscopic Structural Elucidation of Myricetin 7-O- β -D-glucopyranoside

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Biological Significance

Myricetin 7-O- β -D-glucopyranoside is a highly bioactive flavonol glycoside frequently isolated from medicinal plants such as Hypericum cerastoides [1] and Chamaenerion angustifolium [2]. Pharmacologically, it is of significant interest to drug development professionals due to its potent radical-scavenging, anti-inflammatory, and anti- α -glucosidase activities [1].

In natural product chemistry, the accurate structural elucidation of flavonoid glycosides is notoriously challenging. The sugar region (3.0–4.0 ppm) often presents heavily overlapping signals, and the aglycone aromatic protons can yield "deceptively simple" patterns. Furthermore, distinguishing between 3-O and 7-O glycosylation sites requires precise 2D NMR interpretation. Modern computational databases and machine learning models rely heavily on the absolute accuracy of 13 C NMR spectroscopic data to predict natural product classes [3]. This application note provides a rigorous, self-validating NMR workflow and the exact spectroscopic markers required to unambiguously identify myricetin 7-O- β -D-glucopyranoside.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the experimental design must act as a self-validating system where 1D integrations are cross-examined by 2D heteronuclear correlations.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 5–10 mg of high-purity (>95%) myricetin 7-O- β -D-glucopyranoside in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Causality: DMSO- d6 is strictly preferred over CD 3 OD for this class of compounds. It effectively disrupts the strong intermolecular hydrogen bonding inherent to polyhydroxylated flavonoids, ensuring complete dissolution. Furthermore, if the solvent is strictly anhydrous, DMSO- d6 slows the chemical exchange of hydroxyl protons, allowing them to be observed and correlated in 2D spectra.

Step 2: NMR Acquisition Parameters

-

Hardware: 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (optimized for 13 C sensitivity). Set the probe temperature to 298 K.

-

1 H NMR: Acquire with 16–32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

-

13 C NMR: Acquire with 1024–2048 scans and a spectral width of 220 ppm.

-

Causality: A high scan count is mandatory. Quaternary carbons in the flavonoid skeleton (e.g., the C-4 carbonyl, C-7, and C-9) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times and weak signal intensities.

-

-

2D HSQC & HMBC: Acquire HSQC to map direct C-H bonds. Acquire HMBC optimized for long-range couplings ( 2JCH and 3JCH≈8 Hz). The HMBC is the critical validation tool for proving the exact site of glycosylation.

Step 3: Data Processing

-

Apply exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation.

-

Calibrate the chemical shifts using the residual DMSO solvent peak ( δH 2.50 ppm, δC 39.5 ppm).

Data Presentation: NMR Chemical Shifts

The following table summarizes the quantitative NMR data, providing a benchmark for the structural verification of myricetin 7-O- β -D-glucopyranoside.

Table 1: 1 H (600 MHz) and 13 C (150 MHz) NMR Data in DMSO- d6

| Position | 1 H δ (ppm), Multiplicity, J (Hz) | 13 C δ (ppm) | Key HMBC Correlations ( 1 H → 13 C) |

| Aglycone | |||

| 2 | - | 147.5 | - |

| 3 | - | 135.8 | - |

| 4 | - | 175.9 | - |

| 5 | - | 160.5 | - |

| 6 | 6.42, d, J=2.0 | 99.3 | C-5, C-7, C-8, C-10 |

| 7 | - | 162.8 | - |

| 8 | 6.81, d, J=2.0 | 94.6 | C-6, C-7, C-9, C-10 |

| 9 | - | 155.8 | - |

| 10 | - | 103.2 | - |

| 1' | - | 120.5 | - |

| 2', 6' | 7.26, s | 107.4 | C-2, C-1', C-3', C-4', C-5' |

| 3', 5' | - | 145.8 | - |

| 4' | - | 136.2 | - |

| Glucosyl | |||

| 1'' | 5.06, d, J=7.5 | 100.2 | C-7, C-2'' |

| 2'' | 3.25 - 3.30, m | 73.2 | C-1'', C-3'' |

| 3'' | 3.18 - 3.23, m | 76.5 | C-2'', C-4'' |

| 4'' | 3.10 - 3.15, m | 69.8 | C-3'', C-5'' |

| 5'' | 3.40 - 3.45, m | 77.3 | C-4'', C-6'' |

| 6'' | 3.68, dd ( J=11.5,5.0 ); 3.48, m | 60.8 | C-5'' |

Mechanistic Insights & Structural Elucidation Strategy

To establish trustworthiness in the assignment, the data must be interpreted through the lens of electronic effects and spatial coupling geometry.

1. Aglycone Skeleton Identification: The 1 H NMR spectrum exhibits a two-proton singlet at δH 7.26 assigned to H-2' and H-6'. This symmetry is the hallmark of the 3',4',5'-trihydroxy B-ring of myricetin. The A-ring protons appear as two meta-coupled doublets at δH 6.42 (H-6) and 6.81 (H-8) with a coupling constant of J=2.0 Hz, confirming a 5,7-dioxygenated system.

2. Glycosylation Site Determination (The Ortho/Para Shift Effect): Differentiating a 7-O-glycoside from a 3-O-glycoside relies on observing the electronic impact of the sugar moiety on the aglycone. When glycosylation occurs at C-7, the electron-donating resonance of the free hydroxyl group is restricted. Causality: This alteration causes an upfield shift of the substituted C-7 carbon (from ∼ 164.0 ppm in the free aglycone to 162.8 ppm) and a corresponding downfield shift of the ortho carbons C-6 and C-8 by approximately 1.0–1.5 ppm. The definitive, self-validating proof of the 7-O-linkage is the strong 3JCH HMBC cross-peak between the anomeric proton H-1'' ( δH 5.06) and the aglycone C-7 ( δC 162.8) [1].

3. Stereochemistry of the Glycosidic Bond: The anomeric proton (H-1'') appears as a doublet with a large coupling constant ( J=7.5 Hz). Causality: According to the Karplus equation, a 3JHH coupling of 7–8 Hz in pyranose rings dictates a trans-diaxial dihedral angle ( ∼ 180°) between H-1'' and H-2''. This unambiguously confirms the β -configuration of the D-glucopyranose moiety.

Workflow Visualization

NMR-based structural elucidation workflow for myricetin 7-O-β-D-glucopyranoside.

References

- Title: Phenolic Compounds from Hypericum cerastoides (Spach) N.

- Source: mdpi.

- Source: researchgate.

preparative HPLC purification techniques for myricetin 7-O-beta-D-glucopyranoside

High-Resolution Preparative HPLC Purification of Myricetin 7-O-β-D-glucopyranoside: A Comprehensive Application Note

Introduction & Pharmacological Context

Myricetin 7-O-β-D-glucopyranoside is a highly bioactive flavonol glycoside predominantly extracted from botanical sources such as Hypericum cerastoides, Acacia mearnsii, and pigmented Oryza sativa (black rice)[1][2]. It exhibits profound antioxidant, neuroprotective, and anti-α-glucosidase properties, making it a high-value target for preclinical drug development[3].

However, isolating this specific positional isomer presents a complex chromatographic challenge. Crude botanical extracts contain an array of structurally analogous polyphenols—including myricetin 3-O-glucoside, quercetin glycosides, and the free myricetin aglycone. Achieving >98% purity requires a meticulously designed reverse-phase high-performance liquid chromatography (RP-HPLC) workflow that exploits subtle differences in molecular hydrophobicity and steric hindrance.

Mechanistic Principles of Chromatographic Separation

As a Senior Application Scientist, I approach purification not as a series of steps, but as a system of controlled chemical interactions. The preparative isolation of myricetin 7-O-β-D-glucopyranoside relies on three foundational causalities:

-

Stationary Phase Chemistry : We utilize an Octadecylsilane (C18) bonded phase. The hydrophobic myricetin aglycone backbone partitions into the C18 chains, while the polar β-D-glucopyranoside moiety at the 7-position dictates the specific retention time, allowing resolution from 3-O-glycosylated isomers[4].

-

Mobile Phase Acidification : Myricetin contains six hydroxyl groups, including a highly reactive pyrogallol moiety (3',4',5'-trihydroxy B-ring). In neutral aqueous conditions, partial ionization of these phenols creates dual retention mechanisms, resulting in severe peak tailing. Furthermore, the pyrogallol ring is highly susceptible to auto-oxidation at neutral to basic pH[3]. By adding 0.1% Formic Acid (pH ~2.7), we achieve two goals: we fully protonate the molecule to ensure sharp, symmetrical peaks, and we chemically stabilize the flavonol against oxidative degradation during the prolonged preparative run[5].

-